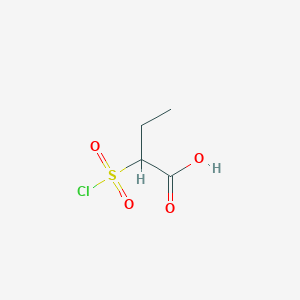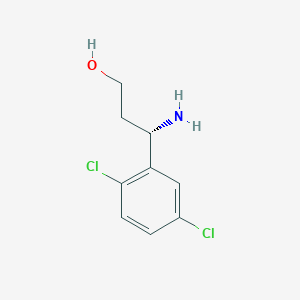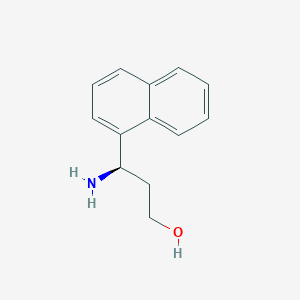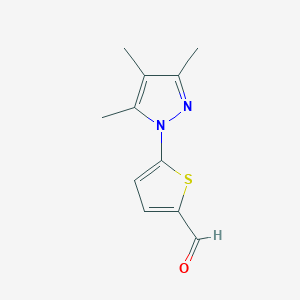
2-Ethyl-5-(thiophen-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-(thiophen-2-yl)aniline is an organic compound that features both an aniline and a thiophene moiety. This compound is of interest due to its unique structural properties, which combine the aromaticity of both the benzene and thiophene rings. The presence of the ethyl group and the thiophene ring can influence the electronic properties and reactivity of the aniline, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(thiophen-2-yl)aniline typically involves the following steps:
Nitration of Thiophene: Thiophene is nitrated to form 2-nitrothiophene.
Reduction: The nitro group in 2-nitrothiophene is reduced to form 2-aminothiophene.
Alkylation: 2-aminothiophene is then alkylated with ethyl bromide to form 2-ethyl-5-aminothiophene.
Coupling Reaction: Finally, 2-ethyl-5-aminothiophene undergoes a coupling reaction with a suitable benzene derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve yield and selectivity during the alkylation and coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-(thiophen-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the aniline and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline and thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-5-(thiophen-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-(thiophen-2-yl)aniline depends on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aromatic rings and functional groups. The thiophene ring can participate in π-π interactions, while the aniline moiety can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5-(phenyl)aniline: Similar structure but with a phenyl ring instead of a thiophene ring.
2-Methyl-5-(thiophen-2-yl)aniline: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-(furan-2-yl)aniline: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-Ethyl-5-(thiophen-2-yl)aniline is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to phenyl or furan rings
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
2-ethyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-2-9-5-6-10(8-11(9)13)12-4-3-7-14-12/h3-8H,2,13H2,1H3 |
Clave InChI |
IKDAJLBGSRXGTK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


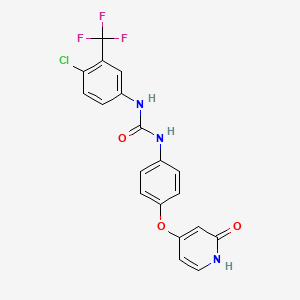
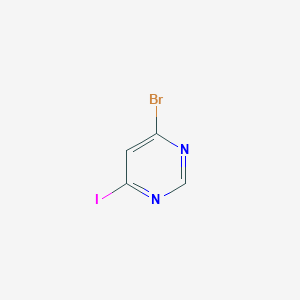
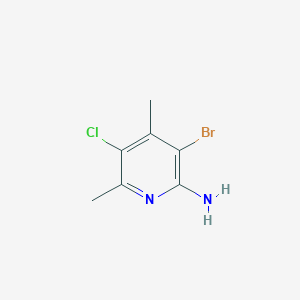
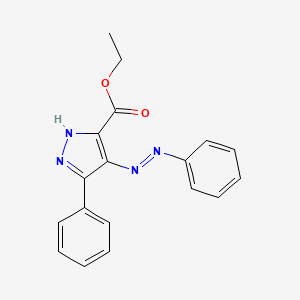
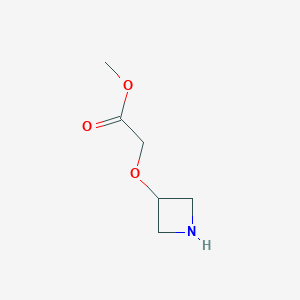
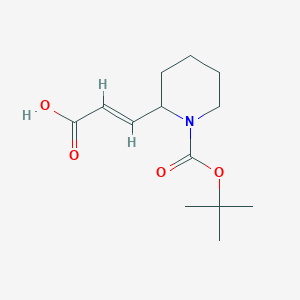

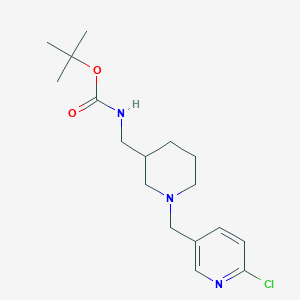
amine](/img/structure/B13078807.png)
